- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))
Sulfate, hydrogen(8CI,9CI) structure
Sulfate, hydrogen(8CI,9CI) Properties
Names and Identifiers
-
- Sulfate, hydrogen(8CI,9CI)
- Bisulfate
- Hydrogen Sulfate
- Bisulfate, aqueous solution
- Bisulfate, aqueous solution [UN2837] [Corrosive]
- Sulfate, hydrogen
- UN2837
- Sulfuric acid hydrogenion
- hydrogen sulfate ion
- hydrogensulphate
- Hydrogen sulphate
- DTXSID20897131
- Sulfate(1-), tetraoxo-
- hydrogensulfate
- Q27110051
- 14996-02-2
- HSO4-
- Bisulfate anion
- Tetraoxosulfate(1-)
- QAOWNCQODCNURD-UHFFFAOYSA-M
- CHEBI:45696
- Q3143743
- +Expand
-
- QAOWNCQODCNURD-UHFFFAOYSA-M
- InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
- OS([O-])(=O)=O
Computed Properties
- 96.95960
- 1
- 4
- 0
- 96.95955468g/mol
- 5
- 76
- 0
- 0
- 0
- 0
- 0
- 1
- -1.5
- 85.8Ų
Experimental Properties
- 0.08540
- 85.81000
Sulfate, hydrogen(8CI,9CI) Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
Reference
- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
Reference
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
Reference
- Preparation of isavuconazole sulfate, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Reference
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Reference
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
Reference
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
Reference
- Process for the preparation of isavuconazonium sulfate, India, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
- Preparation of isavuconazonium sulfate, China, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of isavuconazonium sulfate, China, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Toluene ; 10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
Reference
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
Current Organic Synthesis,
2016,
13(5),
767-774
,
Synthetic Circuit 16
Reaction Conditions
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
Reference
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
Industrial & Engineering Chemistry Research,
2012,
51(50),
16263-16269
,
Synthetic Circuit 17
Reaction Conditions
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
Reference
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
Synthetic Communications,
2018,
48(6),
692-698
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ; rt; 24 h, 80 °C
Reference
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
Synlett,
2022,
33(14),
1383-1390
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 12 h, 60 °C
Reference
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
European Journal of Organic Chemistry,
2022,
2022(40),
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
Reference
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
ChemSusChem,
2010,
3(12),
1403-1408
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Sulfuric acid ; overnight, 60 °C
Reference
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
Green Chemistry,
2014,
16(1),
161-166
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
Reference
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
New Journal of Chemistry,
2018,
42(5),
3909-3916
,
Synthetic Circuit 23
Reaction Conditions
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
Reference
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
Shiyou Xuebao,
2016,
32(1),
193-200
,
Synthetic Circuit 24
Reaction Conditions
1.1 Solvents: Toluene ; 24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
Reference
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
Chemistry of Heterocyclic Compounds (New York,
2015,
51(6),
526-530
,
Synthetic Circuit 25
Reaction Conditions
1.1 Solvents: Toluene ; 3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
Reference
Synthesis of tributyl citrate using acid ionic liquid as catalyst
Process Safety and Environmental Protection,
2010,
88(1),
28-30
,
Synthetic Circuit 26
Reaction Conditions
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
Reference
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
Catalysis Communications,
2008,
9(6),
1307-1311
,
Synthetic Circuit 27
Reaction Conditions
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ; 2 h, reflux
1.2 Solvents: Ethanol ; 2 h, reflux
Reference
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
Synthetic Circuit 28
Reaction Conditions
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
Reference
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
New Journal of Chemistry,
2018,
42(5),
3909-3916
,
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
Reference
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
Synthetic Circuit 30
Reaction Conditions
1.1 Solvents: Ethanol ; 2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Reference
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(106),
87200-87205
,
Synthetic Circuit 31
Reaction Conditions
1.1 Solvents: Ethanol ; 2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Reference
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(71),
57968-57974
,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ; 80 °C
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
Reference
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
RSC Advances,
2020,
10(58),
35381-35388
,
Synthetic Circuit 33
Reaction Conditions
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
Reference
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
Synthetic Circuit 34
Reaction Conditions
1.1 Reagents: Sodium ethoxide ; 8 h, heated
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Reference
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(106),
87200-87205
,
Synthetic Circuit 35
Reaction Conditions
1.1 Reagents: Sodium ethoxide ; 8 h
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
Reference
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(71),
57968-57974
,
Synthetic Circuit 36
Reaction Conditions
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 rt
1.2 rt
Reference
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Catalysis Communications,
2018,
111,
21-25
,
Synthetic Circuit 37
Reaction Conditions
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ; rt
1.2 Reagents: Phosphoric acid ; rt
Reference
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Catalysis Communications,
2018,
111,
21-25
,
Sulfate, hydrogen(8CI,9CI) Raw materials
- 1-Vinylimidazole
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Sulfate (7CI,8CI,9CI)
- Sulfate, hydrogen(8CI,9CI)
- Chlorosulfate
- 1,4-Butane sulton
- 1-Methylimidazolium sulfobutyrolactone
- Isavuconazonium iodide hydrochloride
- Isavuconazole
- 1,4-Butanedisulfonic Acid (contains ~40% water)
- Imidazole
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- NND-2252305
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- 1H-Imidazole, sodiumsalt (1:1)
- 1-Methylimidazole
- 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate
- 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-
- 1,3-dimethylimidazole-2(3h)-thione
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- Isavuconazonium
Sulfate, hydrogen(8CI,9CI) Preparation Products
Sulfate, hydrogen(8CI,9CI) Related Literature
-
1. Tb(HSO4)(SO4) – a green emitting hydrogensulfate sulfate with second harmonic generation responsePhilip Netzsch,Harijs Bariss,Lkhamsuren Bayarjargal,Henning A. H?ppe Dalton Trans. 2019 48 16377
-
Matthias H?mmer,Florian Pielnhofer,Oliver Janka,Hirotaka Takahashi,Peter Gross,Rainer P?ttgen,Henning A. H?ppe Dalton Trans. 2022 51 3104
-
Javier Pitarch-Jarque,Kari Rissanen,Santiago García-Granda,Alberto Lopera,M. Paz Clares,Enrique García-Espa?a,Salvador Blasco New J. Chem. 2019 43 18915
-
Florence J. V. Gschwend,Clementine L. Chambon,Marius Biedka,Agnieszka Brandt-Talbot,Paul S. Fennell,Jason P. Hallett Green Chem. 2019 21 692
-
Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081
-
Bieke Onghena,Stijn Valgaeren,Tom Vander Hoogerstraete,Koen Binnemans RSC Adv. 2017 7 35992
-
Andrew C. Warden,Mark Warren,Andrew R. Battle,Milton T. W. Hearn,Leone Spiccia CrystEngComm 2004 6 523
-
Varadhi Govinda,Pannuru Venkatesu,Indra Bahadur Phys. Chem. Chem. Phys. 2016 18 8278
-
Anthe George,Agnieszka Brandt,Kim Tran,Shahrul M. S. Nizan S. Zahari,Daniel Klein-Marcuschamer,Ning Sun,Noppadon Sathitsuksanoh,Jian Shi,Vitalie Stavila,Ramakrishnan Parthasarathi,Seema Singh,Bradley M. Holmes,Tom Welton,Blake A. Simmons,Jason P. Hallett Green Chem. 2015 17 1728
-
Cameron Capeletti da Silva,Ana K. Valdo,José Ant?nio do Nascimento Neto,Leandro Ribeiro,Ariel M. Sarotti,Felipe Terra Martins CrystEngComm 2018 20 3049
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
shanghaixianding
Gold Member
Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
https://senfeida.en.made-in-china.com/
Suzhou Tanke Biotechnology Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk